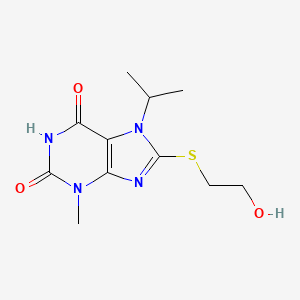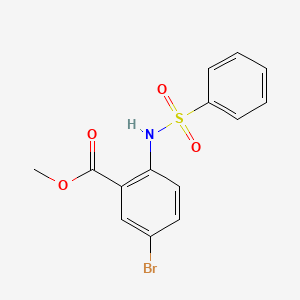![molecular formula C23H16F2N2O5S B3012857 methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 371209-10-8](/img/structure/B3012857.png)
methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex molecule featuring a pyrrolidine core, which is a five-membered lactam ring, substituted with various functional groups including a thiazole and fluorophenyl groups. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated through a one-pot relay catalytic cascade reaction, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . This method involves the formation of pyrrolylpyridinium salts followed by hydrazinolysis, which allows for the introduction of substituents at the pyrrole nitrogen. Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single crystal X-ray diffraction studies . This technique allows for the determination of the stereochemistry of the molecules, which is crucial for understanding their chemical behavior and interactions with biological targets. The presence of fluorophenyl groups in the compound suggests potential for strong intermolecular interactions due to the electronegativity of fluorine.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the substituents present on the core structure. For instance, the introduction of a substituent at the pyrrole nitrogen via a nucleophilic reaction of the pyrrolylpyridinium ylide derived from the salt has been reported . The presence of a thiazole ring in the compound could also confer unique reactivity patterns, as thiazoles are known to participate in various chemical reactions due to their aromatic and heterocyclic nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the fluorophenyl and thiazole groups. The acid dissociation constants of related methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding the compound's behavior in different pH environments . The antimicrobial activity of these compounds has also been evaluated, showing promising results against bacterial and fungal strains, including M. tuberculosis . These properties suggest that the compound could have significant biological activity and could serve as a lead structure for the development of new antimicrobial agents.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Scaffold Development
The compound is likely involved in chemical synthesis processes that aim to create novel scaffolds for further pharmacological or biochemical investigation. For example, Ruano, Fajardo, and Martín (2005) demonstrated the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a scaffold for the development of highly functionalized isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Such methodologies could be applicable to the synthesis and modification of the target compound, highlighting its potential as a versatile precursor in organic synthesis.
Antimicrobial and Anticancer Activities
Research on thiazole derivatives, such as the work by El‐Emary, Khalil, Ali, and El-Adasy (2005), has shown these compounds to possess significant antimicrobial activities (El‐Emary, Khalil, Ali, & El-Adasy, 2005). Similarly, Nural, Gemili, Ulger, Sari, De Coen, and Şahin (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, evaluating their antimicrobial activity and demonstrating potential as antimycobacterial agents (Nural et al., 2018). These studies underscore the broader research interest in thiazole derivatives for their potential therapeutic applications, including the target compound.
Photophysical Properties
The study of photophysical properties and the development of fluorescent probes is another area of interest. Kammel, Tarabová, Machalický, Nepraš, Frumarova, and Hanusek (2016) explored the fluorescent properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles, indicating the potential use of thiazole derivatives in creating fluorescent markers or probes for biological and chemical studies (Kammel et al., 2016).
Propiedades
IUPAC Name |
methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O5S/c1-11-20(22(31)32-2)33-23(26-11)27-17(12-3-7-14(24)8-4-12)16(19(29)21(27)30)18(28)13-5-9-15(25)10-6-13/h3-10,17,28H,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFQLESLFJPRRC-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

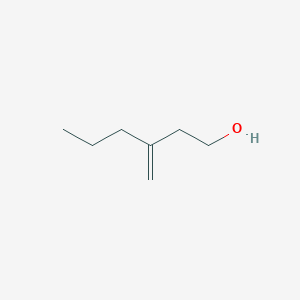
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)
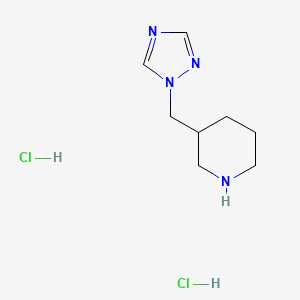
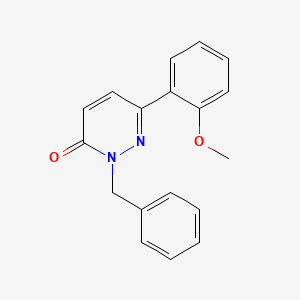
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
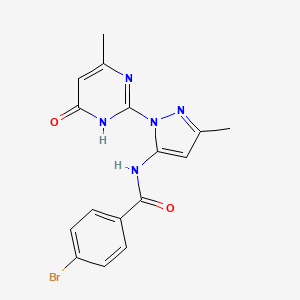
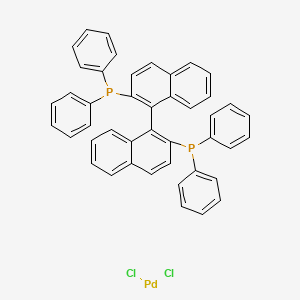
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
